5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1236271-72-9
VCID: VC4566955
InChI: InChI=1S/C15H15N3O3/c19-14-7-6-12(17-14)15(20)16-9-11-8-13(21-18-11)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2,(H,16,20)(H,17,19)
SMILES: C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Molecular Formula: C15H15N3O3
Molecular Weight: 285.303

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

CAS No.: 1236271-72-9

Cat. No.: VC4566955

Molecular Formula: C15H15N3O3

Molecular Weight: 285.303

* For research use only. Not for human or veterinary use.

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide - 1236271-72-9

Specification

CAS No. 1236271-72-9
Molecular Formula C15H15N3O3
Molecular Weight 285.303
IUPAC Name 5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C15H15N3O3/c19-14-7-6-12(17-14)15(20)16-9-11-8-13(21-18-11)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2,(H,16,20)(H,17,19)
Standard InChI Key KJPMAYXHUASARM-UHFFFAOYSA-N
SMILES C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3

Introduction

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the category of heterocyclic compounds, featuring a pyrrolidine ring, an isoxazole moiety, and a carboxamide functional group. Its molecular formula and structure are crucial for understanding its interactions with biological targets.

Key Features:

  • Molecular Weight: Approximately 391.4 g/mol.

  • Chemical Structure: Includes a pyrrolidine ring, an isoxazole ring, and a carboxamide group.

  • Biological Activities: Exhibits antimicrobial and anticancer properties.

Synthesis of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

The synthesis of this compound typically involves multiple steps, each designed to maximize yield and purity while minimizing by-products. The specific synthetic routes are critical for producing high-quality material suitable for further research and potential applications.

Synthetic Steps:

  • Initial Formation of Pyrrolidine Ring: This step often involves the reaction of appropriate precursors to form the pyrrolidine core.

  • Introduction of Isoxazole Moiety: The isoxazole ring is typically introduced through a series of reactions that ensure its correct positioning and bonding within the molecule.

  • Carboxamide Group Formation: The final step involves the introduction of the carboxamide group, which is crucial for the compound's biological activity.

Biological Activities

The compound's biological activities are primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and phenyl groups are likely involved in binding interactions that modulate biological pathways.

Antimicrobial Activity:

  • Mechanism: Involves disrupting microbial cell wall synthesis or interfering with essential enzymes.

  • Potential Applications: Could be developed into novel antimicrobial agents.

Anticancer Activity:

  • Mechanism: May involve inhibiting cell proliferation or inducing apoptosis in cancer cells.

  • Potential Applications: Offers promise for the development of new anticancer drugs.

Data Table: Biological Activities of Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
5-Oxopyrrolidine DerivativesPromising against multidrug-resistant pathogens Exhibits potent activity against A549 cells
Isoxazole AnalogsShowed antimicrobial properties Potential anticancer effects due to structural modifications

Future Directions:

  • Optimization of Synthesis: Improving synthetic routes to enhance yield and purity.

  • In Vivo Studies: Conducting animal studies to assess efficacy and safety.

  • Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities.

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